2-Aminopyridine-4-sulfonamide hydrochloride
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Overview
Description
2-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl. It is a derivative of 2-aminopyridine, which is known for its applications in drug discovery and synthesis of diverse biological molecules . This compound is characterized by the presence of an amino group at the second position and a sulfonamide group at the fourth position on the pyridine ring, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyridine-4-sulfonamide hydrochloride typically involves the sulfonation of 2-aminopyridine followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-aminopyridine with chlorosulfonic acid to form 2-aminopyridine-4-sulfonyl chloride, which is then treated with ammonia to yield 2-aminopyridine-4-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Aminopyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
4-Aminopyridine: Has the amino group at the fourth position, used in the treatment of neurological disorders.
2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, used in antitrypanosomal and antiplasmodial activities
Uniqueness
2-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both an amino and a sulfonamide group on the pyridine ring. This combination enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-aminopyridine-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNPUCTWCLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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